2-ethoxyphenyl benzoate
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Overview
Description
2-Ethoxyphenyl benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethoxy group attached to the phenyl ring, which is further connected to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyphenyl benzoate typically involves the esterification of 2-ethoxyphenol with benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyphenyl benzoate can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoate moiety can be reduced to form benzyl alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 2-ethoxybenzoic acid or 2-ethoxybenzaldehyde.
Reduction: Formation of 2-ethoxybenzyl alcohol.
Substitution: Formation of 2-ethoxy-4-nitrophenyl benzoate or 2-ethoxy-4-bromophenyl benzoate.
Scientific Research Applications
2-Ethoxyphenyl benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-ethoxyphenyl benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl benzoate: Similar structure but with a methoxy group instead of an ethoxy group.
2-Propoxyphenyl benzoate: Similar structure but with a propoxy group instead of an ethoxy group.
4-Ethoxyphenyl benzoate: Similar structure but with the ethoxy group at the para position.
Uniqueness
2-Ethoxyphenyl benzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The presence of the ethoxy group at the ortho position relative to the benzoate moiety can result in distinct steric and electronic effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-ethoxyphenyl) benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-17-13-10-6-7-11-14(13)18-15(16)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDXDFQBGVBPQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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